molecular formula C2H4N4O2<br>C2H4N4O2<br>NH2CON=NCONH2 B1663908 Azodicarbonamide CAS No. 123-77-3

Azodicarbonamide

Cat. No.: B1663908
CAS No.: 123-77-3
M. Wt: 116.08 g/mol
InChI Key: XOZUGNYVDXMRKW-UHFFFAOYSA-N
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Description

Azodicarbonamide, also known as carbamoyliminourea, is a chemical compound with the molecular formula C₂H₄N₄O₂. It appears as a yellow to orange-red, odorless, crystalline powder. This compound is widely recognized for its use as a blowing agent in the production of foamed plastics and as a food additive, particularly in the baking industry as a flour bleaching agent and dough conditioner .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azodicarbonamide is synthesized through a two-step process. Initially, urea reacts with hydrazine to form biurea:

2O=C(NH₂)₂+H₂N-NH₂H₂N-C(=O)-NH-NH-C(=O)-NH₂+2NH₃2 \text{O=C(NH₂)₂} + \text{H₂N-NH₂} \rightarrow \text{H₂N-C(=O)-NH-NH-C(=O)-NH₂} + 2 \text{NH₃} 2O=C(NH₂)₂+H₂N-NH₂→H₂N-C(=O)-NH-NH-C(=O)-NH₂+2NH₃

Subsequently, biurea undergoes oxidation with chlorine or chromic acid to yield this compound:

H₂N-C(=O)-NH-NH-C(=O)-NH₂+Cl₂H₂N-C(=O)-N=N-C(=O)-NH₂+2HCl\text{H₂N-C(=O)-NH-NH-C(=O)-NH₂} + \text{Cl₂} \rightarrow \text{H₂N-C(=O)-N=N-C(=O)-NH₂} + 2 \text{HCl} H₂N-C(=O)-NH-NH-C(=O)-NH₂+Cl₂→H₂N-C(=O)-N=N-C(=O)-NH₂+2HCl

Industrial Production Methods: Industrially, this compound is produced by the condensation reaction between hydrazine sulfate and urea under high temperature and pressure, followed by oxidation with sodium hypochlorite (NaOCl) .

Chemical Reactions Analysis

Types of Reactions: Azodicarbonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Thermal Decomposition Products: Nitrogen, carbon monoxide, carbon dioxide, and ammonia gases.

    Oxidation Products: Biurea and semicarbazide.

Scientific Research Applications

Azodicarbonamide has a wide range of applications in various fields:

Comparison with Similar Compounds

Azodicarbonamide is often compared with other blowing agents and food additives. Some similar compounds include:

    Hydrazine: Used in the synthesis of this compound and other chemicals.

    Biurea: An intermediate in the synthesis of this compound.

    Semicarbazide: A product of this compound oxidation.

Uniqueness: this compound is unique due to its dual role as both a blowing agent and a food additive. Its ability to decompose thermally and release gases makes it particularly valuable in the production of foamed plastics .

Properties

IUPAC Name

carbamoyliminourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2/c3-1(7)5-6-2(4)8/h(H2,3,7)(H2,4,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZUGNYVDXMRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N=NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0024553
Record name Azodicarbonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-77-3
Record name Azodicarbonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azodicarbonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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